![molecular formula C29H32NO9P B13448381 Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative](/img/structure/B13448381.png)
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative is a complex organic compound that belongs to the class of pyranoses Pyranoses are cyclic forms of sugars that contain a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation, which involves the reaction of barbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is often carried out in aqueous ethanol at room temperature using a photoexcited organic dye as a catalyst .
Industrial Production Methods: Industrial production of this compound can be achieved through green chemistry approaches. Techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and solvent-free conditions are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and aldehyde groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s structure .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly against alpha-glucosidase, which is relevant for the treatment of type-2 diabetes . In medicine, derivatives of this compound have shown promising antitumor activity .
Mechanism of Action
The mechanism of action of Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative involves its interaction with specific molecular targets. For instance, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose . This inhibition can help regulate blood sugar levels in diabetic patients. The compound’s antitumor activity is attributed to its ability to interfere with DNA replication and repair mechanisms, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include Pyrano[2,3-d]pyrimidine-2,4-dione derivatives and Pyrano[2,3-c]pyrazole derivatives . These compounds share structural similarities with Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative but differ in their specific functional groups and biological activities.
Uniqueness: What sets this compound apart is its unique combination of a pyranose ring with a dioxin moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C29H32NO9P |
|---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
[(4aR,6R,7R,8R,8aS)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] dibenzyl phosphate |
InChI |
InChI=1S/C29H32NO9P/c1-20(31)30-25-26(32)27-24(19-34-28(38-27)23-15-9-4-10-16-23)37-29(25)39-40(33,35-17-21-11-5-2-6-12-21)36-18-22-13-7-3-8-14-22/h2-16,24-29,32H,17-19H2,1H3,(H,30,31)/t24-,25-,26-,27-,28?,29-/m1/s1 |
InChI Key |
LCZGQFAGJQPCFF-YXMKFHFFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)
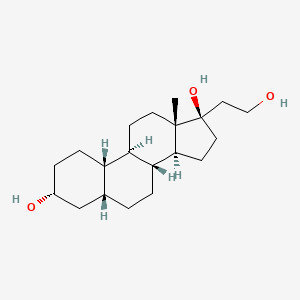

![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
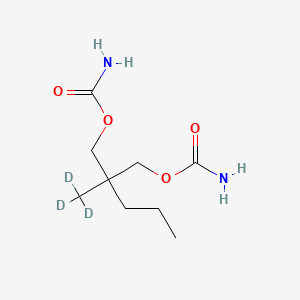

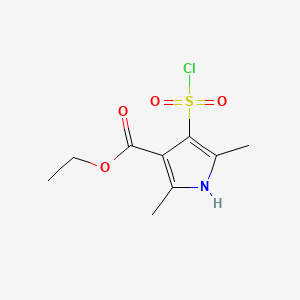
![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
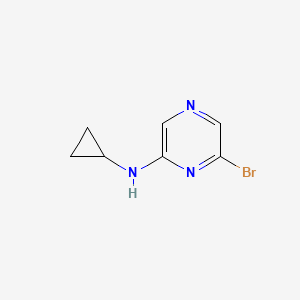
![4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide](/img/structure/B13448361.png)
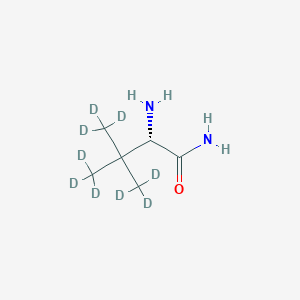
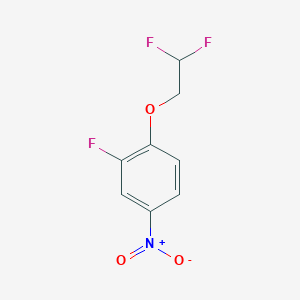
![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)
